Tris[4-(tridecafluorohexyl)phenyl]phosphine, also known as TTPhP, is a phosphorus-based ligand with unique properties that make it potentially valuable in catalysis research. Its structure features a central phosphorus atom bonded to three bulky tridecafluorohexylphenyl groups. These bulky groups impart several key characteristics:
Due to these features, TTPhP has been explored as a ligand for various transition metals in catalytic reactions. Some potential research areas include:
The unique properties of TTPhP also hold promise for applications in material science. The bulky and electron-withdrawing nature of the ligand can influence the self-assembly and properties of various materials:
Tris[4-(tridecafluorohexyl)phenyl]phosphine is a phosphine compound with the molecular formula and a molecular weight of 1216.39 g/mol. This compound features three 4-(tridecafluorohexyl)phenyl groups attached to a central phosphorus atom, which contributes to its unique properties, particularly its hydrophobicity due to the presence of the tridecafluorohexyl substituents. The compound is primarily used for research purposes and is classified under CAS number 193197-68-1 .
The synthesis of Tris[4-(tridecafluorohexyl)phenyl]phosphine typically involves the reaction of phosphorus trichloride with 4-(tridecafluorohexyl)phenol. The general synthetic route can be summarized as follows:
Tris[4-(tridecafluorohexyl)phenyl]phosphine finds applications primarily in research settings. Its unique properties make it suitable for:
Interaction studies involving Tris[4-(tridecafluorohexyl)phenyl]phosphine focus on its behavior in coordination chemistry and its role as a ligand. Research indicates that the fluorinated groups can significantly alter the electronic properties of the phosphorus center, thus enhancing its ability to stabilize various metal complexes. These interactions are crucial for understanding its potential applications in catalysis and material science.
Several compounds share structural similarities with Tris[4-(tridecafluorohexyl)phenyl]phosphine, primarily due to the presence of phosphine moieties and fluorinated substituents. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tris(4-fluorophenyl)phosphine | Lacks fluorinated alkyl chains; smaller size | |
Tris(4-trifluoromethylphenyl)phosphine | Contains trifluoromethyl groups instead of alkyl | |
Tris(3,5-bis(trifluoromethyl)phenyl)phosphine | More complex substitution pattern |
Tris[4-(tridecafluorohexyl)phenyl]phosphine stands out due to its long-chain fluorinated substituents that impart significant hydrophobic properties, making it particularly useful in applications requiring water-repellent characteristics.
Irritant